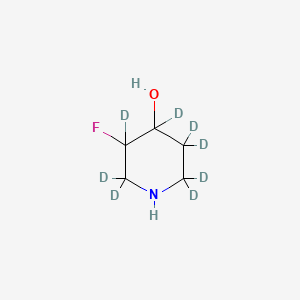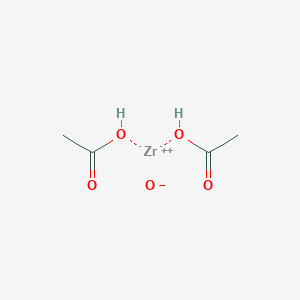
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol is a fluorinated piperidine derivative Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as sodium fluoride or potassium fluoride in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes. These processes may use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The choice of reagents and conditions can vary depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a more saturated piperidine derivative .
Wissenschaftliche Forschungsanwendungen
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in altered biological activity and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxypiperidine: A non-fluorinated analog with similar structural features.
3-fluoropyridine: Another fluorinated heterocycle with distinct chemical properties.
2,3,4,5,6-pentafluorobenzaldehyde: A highly fluorinated aromatic compound with different reactivity.
Uniqueness
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring.
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
2,2,3,3,4,5,6,6-octadeuterio-5-fluoropiperidin-4-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI-Schlüssel |
BZSUXEBLJMWFSV-JVKIUYSHSA-N |
Isomerische SMILES |
[2H]C1(C(NC(C(C1([2H])O)([2H])F)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CNCC(C1O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)


![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)


![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)

